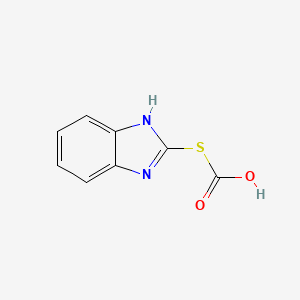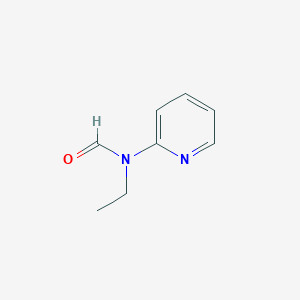
Cyclohexanone, 2-chloro-5-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-chloro-5-ethenyl- is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a chlorine atom at the 2-position and an ethenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-chloro-5-ethenyl- typically involves the chlorination of cyclohexanone followed by the introduction of the ethenyl group. One common method is the reaction of cyclohexanone with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorocyclohexanone. This intermediate can then undergo a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group at the 5-position.
Industrial Production Methods
Industrial production of Cyclohexanone, 2-chloro-5-ethenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-chloro-5-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-chloro-5-ethenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-chloro-5-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting their effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: The parent compound without the chlorine and ethenyl substitutions.
2-Chlorocyclohexanone: A derivative with only the chlorine substitution.
5-Ethenylcyclohexanone: A derivative with only the ethenyl substitution.
Uniqueness
Cyclohexanone, 2-chloro-5-ethenyl- is unique due to the presence of both chlorine and ethenyl groups, which impart distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C8H11ClO |
|---|---|
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
2-chloro-5-ethenylcyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-2-6-3-4-7(9)8(10)5-6/h2,6-7H,1,3-5H2 |
Clave InChI |
WGIIWSMUUUNAID-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCC(C(=O)C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)

![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)


![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)



